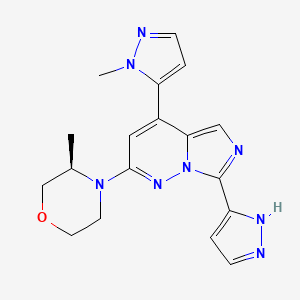

Atr-IN-4

Description

Properties

Molecular Formula |

C18H20N8O |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine |

InChI |

InChI=1S/C18H20N8O/c1-12-11-27-8-7-25(12)17-9-13(15-4-6-21-24(15)2)16-10-19-18(26(16)23-17)14-3-5-20-22-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)/t12-/m1/s1 |

InChI Key |

BUTVLOCHWATRAS-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NN3C(=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C |

Canonical SMILES |

CC1COCCN1C2=NN3C(=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C |

Origin of Product |

United States |

Foundational & Exploratory

Atr-IN-4: An In-Depth Technical Guide on its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity. In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors. Atr-IN-4 is a potent and selective small molecule inhibitor of ATR. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

The Role of ATR in the DNA Damage Response

The ATR signaling pathway is a master regulator of the cellular response to DNA damage and replication stress.[1] ATR is a serine/threonine kinase that, in conjunction with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2] This recruitment is a key step in the activation of the ATR kinase. Once activated, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[3][4] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, collectively allowing the cell to resolve the DNA damage before proceeding with cell division.[4]

Mechanism of Action of this compound

This compound is a potent inhibitor of the ATR kinase.[1] As a pyrazolopyrimidine-containing compound, it is designed to competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream targets. By inhibiting ATR's kinase activity, this compound effectively abrogates the DNA damage response signaling cascade. In cancer cells with high levels of replication stress or defects in other DNA repair pathways (such as those with mutations in ATM or BRCA1/2), the inhibition of ATR leads to an accumulation of unresolved DNA damage, ultimately triggering cell death through a process known as synthetic lethality.[5]

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition in two human cancer cell lines are summarized in the table below. This data is attributed to the patent CN112142744A (compound 13).

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Human Prostate Cancer | 130.9 |

| NCI-H460 | Human Lung Cancer | 41.33 |

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound. While the specific details for the synthesis and biological evaluation of this compound are proprietary to the patent holders, these protocols are based on established methodologies for similar compounds.

Synthesis of Pyrazolopyrimidine-Based ATR Inhibitors

The synthesis of pyrazolopyrimidine derivatives, the structural class of this compound, typically involves a multi-step process. A common approach begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The final steps often involve functional group manipulations to introduce the desired substituents that contribute to the compound's potency and selectivity for the ATR kinase.

Cell Viability Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an ATR inhibitor using a cell-based viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

-

Human cancer cell lines (e.g., DU145, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (or other ATR inhibitor)

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and resuspend in complete medium.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).[7]

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.[6]

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

ATR Signaling Pathway and Inhibition by this compound

Caption: ATR signaling pathway initiated by DNA damage and inhibited by this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a key component of the DNA damage response pathway. By disrupting this critical cellular process, this compound demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with a high reliance on the ATR pathway for survival. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool for further investigation into ATR biology or as a potential starting point for novel cancer therapeutic strategies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolopyrimidine derivatives as novel inhibitors of ataxia telangiectasia and rad3 related protein (ATR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 7. 4.3. Cell Viability Assay [bio-protocol.org]

An In-depth Technical Guide to VE-821: A Selective ATR Kinase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In response to DNA damage and replication stress, ATR activates downstream signaling to coordinate cell cycle checkpoints, DNA repair, and replication fork stability. Many cancers exhibit an increased reliance on the ATR pathway for survival, making it a promising target for therapeutic intervention. VE-821 is a potent and highly selective, ATP-competitive inhibitor of ATR kinase. This document provides a comprehensive technical overview of VE-821, including its mechanism of action, biochemical and cellular potency, and detailed experimental protocols for its characterization.

Core Properties of VE-821

VE-821 is a small molecule inhibitor extensively used in preclinical research to probe the function of ATR and to evaluate ATR inhibition as an anti-cancer strategy.

| Property | Value | Reference |

| IUPAC Name | 3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide | [1] |

| Synonyms | ATR Inhibitor IV | [2][3] |

| CAS Number | 1232410-49-9 | [1][4] |

| Molecular Formula | C18H16N4O3S | [1][4] |

| Molecular Weight | 368.41 g/mol | [1][4] |

| Appearance | Light green to green solid | [4] |

| SMILES | O=C(NC1=CC=CC=C1)C2=NC(C3=CC=C(C=C3)S(=O)(C)=O)=CN=C2N | [4] |

Mechanism of Action and the ATR Signaling Pathway

VE-821 functions as an ATP-competitive inhibitor of ATR kinase.[2] The canonical ATR signaling pathway is initiated by the presence of single-stranded DNA (ssDNA), a common intermediate during DNA replication stress or following the processing of DNA double-strand breaks.[5][6] This ssDNA is coated by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex.[5][7] Full activation of ATR requires the independent recruitment of the 9-1-1 checkpoint clamp and the activator protein TopBP1.[7][8]

Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (Chk1) at Serine 345.[5][9] This phosphorylation event initiates a cascade that leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[8][10] By inhibiting the kinase activity of ATR, VE-821 prevents the phosphorylation of Chk1 and other downstream targets.[4][11] This abrogates the damage-induced cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis, which often results in mitotic catastrophe and cell death.[10][11]

Quantitative Data: Potency and Selectivity

VE-821 demonstrates high potency for ATR and excellent selectivity against other related kinases of the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Table 1: In Vitro Potency and Selectivity of VE-821

| Target Kinase | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) | Reference(s) |

|---|---|---|---|

| ATR | 13 nM | 26 nM | [2][4] |

| ATM | 16 µM | >8 µM | [2][4] |

| DNA-PK | 2.2 µM | 4.4 µM | [2][4] |

| mTOR | >1 µM | Not Reported | [2][4] |

| PI3Kγ | 3.9 µM | Not Reported |[2][4] |

Ki and IC50 values are from cell-free radiometric-phosphate incorporation assays.

Table 2: Cell-Based Activity of VE-821

| Cell Line(s) | Assay Endpoint | IC50 | Treatment Duration | Reference(s) |

|---|---|---|---|---|

| HT29 (Colon) | H2AX Phosphorylation Inhibition | 800 nM | Not Specified | [2] |

| AGS (Gastric) | Cell Proliferation (CCK-8) | 13.7 µM | 72 hours | [10] |

| MKN-45 (Gastric) | Cell Proliferation (CCK-8) | 11.3 µM | 72 hours | [10] |

| Multiple (NB) | Cell Growth | ~1-10 µM (Varies by cell line) | Not Specified | [12] |

| PSN-1, MiaPaCa-2 | Single-agent toxicity (Clonogenic) | >3 µM | 72 hours |[11] |

Note: IC50 values for cell proliferation can vary significantly based on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the activity of VE-821.

This assay quantifies the ability of VE-821 to inhibit the enzymatic activity of ATR in a cell-free system.

Methodology:

-

Prepare Kinase Reaction Buffer: Formulate a buffer suitable for ATR kinase activity.

-

Prepare Master Mix: Create a master mix containing the reaction buffer, purified ATR enzyme, and a suitable peptide substrate.

-

Compound Dilution: Prepare a serial dilution of VE-821 in DMSO, followed by a further dilution in the reaction buffer.

-

Incubation: Add the diluted VE-821 or vehicle control (DMSO) to the master mix and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.

-

Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Quantification: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of VE-821 on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of VE-821. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) in a humidified incubator at 37°C and 5% CO₂.[2][10]

-

Reagent Addition: Add a viability reagent, such as MTS or CCK-8, to each well.[2][10]

-

Final Incubation: Incubate for 1-4 hours, allowing viable cells to metabolize the reagent and produce a colored formazan product.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

This protocol is used to confirm that VE-821 inhibits ATR signaling in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with VE-821 (e.g., 1 µM) for 1 hour.[11]

-

Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine or 6 Gy radiation) to activate the ATR pathway.[11]

-

Incubation: Incubate for a short period (e.g., 2 hours) post-damage induction.[11]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phospho-Chk1 (Ser345).

-

Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Loading Control: Re-probe the membrane with an antibody for total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

Summary of Preclinical Applications and Findings

VE-821 has been instrumental in validating ATR as a therapeutic target. Key preclinical findings include:

-

Sensitization to DNA Damaging Agents: VE-821 significantly enhances the sensitivity of cancer cells to radiotherapy and various chemotherapeutic agents, including gemcitabine, cisplatin, and topoisomerase I inhibitors.[4][10][11][13] This effect is observed in both normoxic and hypoxic conditions, the latter being a common feature of solid tumors associated with treatment resistance.[4][11]

-

Disruption of DNA Repair: The radiosensitizing effects of VE-821 are linked to the inhibition of DNA repair. Studies have shown that treatment with VE-821 leads to the persistence of DNA damage markers like γH2AX and 53BP1 foci and inhibits homologous recombination repair, as evidenced by a decrease in Rad51 foci formation.[11]

-

Synthetic Lethality: VE-821 shows increased single-agent cytotoxicity in cells with existing defects in other DDR pathways (e.g., ATM or p53 deficiency), demonstrating the principle of synthetic lethality.[4]

Conclusion

VE-821 is a foundational research tool that has provided robust validation for the therapeutic strategy of ATR inhibition. Its high potency and selectivity have enabled detailed investigation of the ATR signaling pathway and its role in cancer. The data generated using VE-821 have supported the clinical development of next-generation ATR inhibitors, such as Berzosertib (VX-970), which are currently being evaluated in clinical trials.[10][14] This guide provides the core data and methodologies to effectively utilize VE-821 in a research setting, facilitating further exploration into the complex biology of the DNA damage response.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase i inhibitors by disabling DNA replication initiation and fork elongation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Atr-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and the maintenance of genomic stability.[1][2][3] In many cancer cells, particularly those with defects in other DDR pathways such as ATM deficiency, there is an increased reliance on ATR for survival, making it a promising therapeutic target.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a novel ATR inhibitor.

ATR Signaling Pathway

The ATR signaling pathway is a complex cascade initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex, which, upon activation by TOPBP1, phosphorylates a multitude of downstream substrates, most notably Chk1.[5] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[6]

Caption: The ATR signaling pathway activated by DNA damage.

Discovery and Synthesis of this compound

This compound was identified as a potent ATR inhibitor through targeted drug discovery programs. Its chemical structure, a substituted pyrido[3,4-d]pyrimidine derivative, is a novel scaffold for ATR inhibition. The synthesis of this compound, as inferred from related literature on the synthesis of similar heterocyclic compounds, likely proceeds through a multi-step process.[7][8][9][10]

A plausible synthetic route would involve the initial construction of the core pyrido[3,4-d]pyrimidine ring system. This could be achieved through a condensation reaction of a suitably substituted aminopyridine with a pyrimidine precursor, followed by cyclization. The subsequent steps would involve the introduction of the (R)-3-methylmorpholino and the cyclobutanone-substituted pyrrolo[2,3-b]pyridine moieties via nucleophilic substitution and Suzuki coupling reactions, respectively.

Note: The exact synthetic protocol for this compound is detailed in patent CN112142744A. The following is a generalized, proposed workflow based on the synthesis of analogous compounds.

Caption: A proposed synthetic workflow for this compound.

Biological Activity and Data Presentation

This compound demonstrates potent inhibition of ATR kinase and exhibits significant anti-proliferative activity in cancer cell lines.

| Compound | Assay Type | Target | IC50 (nM) | Cell Line |

| This compound | Cell Growth Inhibition | ATR | 130.9 | DU145 (Prostate)[11] |

| Cell Growth Inhibition | ATR | 41.33 | NCI-H460 (Lung)[11] | |

| VE-821 | Kinase Assay | ATR | 26 | -[12][13][14][15] |

| Cell Growth Inhibition | ATR | 11,300 - 13,700 | AGS, MKN-45 (Gastric)[16] | |

| AZD6738 (Ceralasertib) | Kinase Assay | ATR | 1 | -[17][18][19] |

| Cell Growth Inhibition | ATR | < 1,000 | Multiple Breast Cancer Lines[17] | |

| Berzosertib (VE-822/M6620) | Cell-based Assay | ATR | 19 | HT29 (Colon)[20][21] |

| Cell Growth Inhibition | ATR | 250 - 290 | Cal-27, FaDu (HNSCC)[22][23] |

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

-

Reagents and Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-tagged p53 substrate

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)

-

384-well low-volume plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound to the wells of the 384-well plate.

-

Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., DU145, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][25][26]

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[27]

-

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a general procedure to evaluate the in vivo efficacy of an ATR inhibitor.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week).[28][29][30][31]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Evaluate the antitumor efficacy based on tumor growth inhibition.[32][33][34][35][36]

-

Conclusion

This compound is a promising novel ATR inhibitor with potent in vitro activity. Its unique chemical scaffold provides a new avenue for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other ATR inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. DNA IR-damage and cellular response via ATR | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 8. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]

- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. abmole.com [abmole.com]

- 16. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. snu.elsevierpure.com [snu.elsevierpure.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. ATR inhibition promotes synergistic antitumor effect in platinum-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Atr-IN-4 on Genomic Instability in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a fundamental characteristic of many cancers, providing the genetic diversity that drives tumor evolution, progression, and therapeutic resistance. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1] In tumor cells with high replication stress or defects in other DDR pathways, there is an increased reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors. This technical guide explores the impact of ATR inhibition by a specific small molecule, Atr-IN-4, on genomic instability in tumor cells. We will detail the core principles of ATR signaling, present the available quantitative data for this compound, provide comprehensive experimental protocols for assessing the effects of ATR inhibitors, and visualize key pathways and workflows.

The ATR Signaling Pathway and Genomic Instability

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress.[1] Upon detection of ssDNA coated by Replication Protein A (RPA), ATR, in complex with its binding partner ATRIP, is activated.[2] Activated ATR then phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[3] This phosphorylation event initiates a signaling cascade that leads to:

-

Cell Cycle Arrest: ATR-mediated signaling can halt the cell cycle at the G2/M transition, providing time for DNA repair before entry into mitosis.[4][5]

-

Replication Fork Stabilization: ATR signaling protects stalled replication forks from collapse, preventing the formation of DNA double-strand breaks (DSBs).[6]

-

Inhibition of Origin Firing: To conserve resources and prevent further DNA damage, ATR signaling can suppress the firing of new replication origins.

Inhibition of ATR in cancer cells, particularly those with pre-existing genomic instability or a high degree of replication stress, can lead to a state of "synthetic lethality."[7] By disabling a key DNA damage response pathway, ATR inhibitors can cause the accumulation of DNA damage, leading to mitotic catastrophe and ultimately, tumor cell death.

Quantitative Data for this compound

This compound is a potent inhibitor of the ATR kinase. The following table summarizes the available in vitro potency data for this compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DU145 | Human Prostate Cancer | 130.9 | [8] |

| NCI-H460 | Human Lung Cancer | 41.33 | [8] |

Table 1: In vitro antiproliferative activity of this compound in human cancer cell lines.

Experimental Protocols

The following protocols are representative methods for characterizing the impact of an ATR inhibitor like this compound on genomic instability in tumor cells.

Cell Culture and Drug Treatment

-

Cell Lines: DU145 (prostate cancer) and NCI-H460 (lung cancer) cells can be obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions should be prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blotting for CHK1 Phosphorylation

This assay is used to determine the direct inhibitory effect of this compound on the ATR signaling pathway by measuring the phosphorylation of its primary substrate, CHK1.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before inducing DNA damage with a sublethal dose of a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci Formation

This assay visualizes and quantifies DNA double-strand breaks, a marker of genomic instability, which are expected to increase upon ATR inhibition.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound for a longer duration (e.g., 24 hours) to allow for the accumulation of DNA damage.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) for 1 hour, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and can reveal a drug-induced cell cycle arrest.

-

Treatment: Treat cells with this compound for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a critical component of the DNA damage response pathway. By targeting ATR, this compound has the potential to induce synthetic lethality in tumor cells with high levels of replication stress or other DDR defects, leading to increased genomic instability and cell death. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other ATR inhibitors in a research and drug development setting. Further investigation into the broader cellular effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. ATR promotes mTORC1 activity via de novo cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary Structure of ATR and Effects of ATRIP and Replication Protein A on Its DNA Binding and Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR evaluation through the synthesis of multiple performance measures [spiedigitallibrary.org]

- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of ATR Signaling in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. In the context of oncology, the ATR signaling pathway has emerged as a critical determinant of cancer cell survival and progression. Cancer cells are often characterized by increased replication stress and defects in other DNA repair pathways, rendering them highly dependent on ATR for their viability. This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy. This in-depth technical guide explores the core functions of ATR signaling in cancer progression, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this rapidly evolving field.

Core Functions of ATR Signaling in Cancer

ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate of various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a plethora of downstream substrates, including the checkpoint kinase 1 (CHK1), to orchestrate a coordinated cellular response that includes:

-

Cell Cycle Checkpoint Activation: ATR activation leads to cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[3][4] This provides time for the cell to repair damaged DNA before proceeding with cell division, thus preventing the propagation of genomic errors.[1][5]

-

Replication Fork Stabilization and Repair: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into deleterious double-strand breaks.[2][4] It also promotes the restart of stalled forks and facilitates various DNA repair pathways.[2][5]

-

Apoptosis Regulation: In situations of overwhelming DNA damage where repair is not feasible, the ATR pathway can contribute to the induction of apoptosis, eliminating cells with catastrophic genomic instability. However, its primary role in cancer is often to suppress apoptosis and promote survival.[6]

Cancer cells frequently exhibit elevated levels of replication stress due to oncogene activation and defects in other DNA repair pathways, such as those involving ATM or BRCA proteins.[5][7] This heightened reliance on the ATR pathway for survival presents a key vulnerability that can be exploited therapeutically.

Quantitative Data on ATR in Cancer

ATR Gene Alterations in Human Cancers

Mutations and alterations in the ATR gene, while not as common as in some other tumor suppressors, are observed across a range of cancer types. The frequency of these alterations underscores the importance of ATR in maintaining genomic stability.

| Cancer Type | Alteration Frequency (%) |

| Uterine Corpus Endometrial Carcinoma | 6.56 |

| Bladder Urothelial Carcinoma | 5.83 |

| Skin Cutaneous Melanoma | 5.51 |

| Stomach Adenocarcinoma | 4.86 |

| Esophageal Adenocarcinoma | 4.35 |

| Colorectal Adenocarcinoma | 3.86 |

| Ovarian Serous Cystadenocarcinoma | 3.16 |

| Lung Squamous Cell Carcinoma | 2.84 |

| Breast Invasive Carcinoma | 2.08 |

| Prostate Adenocarcinoma | 1.87 |

| Data sourced from cBioPortal for Cancer Genomics, aggregating data from multiple studies. |

In Vitro Efficacy of ATR Inhibitors

Several small molecule inhibitors targeting the kinase activity of ATR have been developed and are in various stages of preclinical and clinical evaluation. The half-maximal inhibitory concentration (IC50) values demonstrate their potency in various cancer cell lines.

| ATR Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |

| Ceralasertib (AZD6738) | H460 | Non-Small Cell Lung Cancer | 1050 |

| H23 | Non-Small Cell Lung Cancer | 2380 | |

| SNU-601 | Gastric Cancer | >1000 | |

| HCT116 | Colorectal Cancer | ≥1000 | |

| HT29 | Colorectal Cancer | ≥1000 | |

| Berzosertib (M6620/VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 285 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 252 | |

| Multiple Lung Cancer Lines | Non-Small Cell Lung Cancer | 1000-4000 | |

| Elimusertib (BAY 1895344) | SU-DHL-8 | B-cell Lymphoma | 9 |

| LoVo | Colorectal Cancer | 71 | |

| HT-29 | Colorectal Cancer | 160 | |

| MDA-MB-453 | Breast Cancer | 46 | |

| MDA-MB-231 | Breast Cancer | 100 | |

| T-47D | Breast Cancer | 650 |

Key Experimental Protocols

Western Blotting for Phospho-CHK1 (Ser345)

This protocol details the detection of CHK1 phosphorylation at Serine 345, a key downstream marker of ATR activation.

A. Cell Lysis

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

B. SDS-PAGE and Electrotransfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

C. Immunoblotting

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against total CHK1 or a housekeeping protein like β-actin.

Immunofluorescence for γH2AX Foci

This protocol describes the visualization of γH2AX foci, a marker for DNA double-strand breaks, which can be an indirect consequence of ATR inhibition leading to replication fork collapse.

A. Cell Seeding and Treatment

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with the desired compounds (e.g., ATR inhibitors, DNA damaging agents).

B. Fixation and Permeabilization

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]

-

Wash cells three times with PBS.

C. Immunostaining

-

Block cells with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate cells with a primary antibody against γH2AX diluted in 1% BSA/PBS overnight at 4°C in a humidified chamber.

-

Wash cells three times with PBS.

-

Incubate cells with an appropriate Alexa Fluor-conjugated secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

D. Mounting and Imaging

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips with nail polish.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

A. Cell Preparation

-

Culture and treat cells as required.

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

B. Fixation

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

-

Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

C. Staining

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

-

Incubate for 30 minutes at room temperature in the dark.

D. Flow Cytometry Analysis

-

Analyze the stained cells on a flow cytometer.

-

Use a linear scale for the PI fluorescence signal.

-

Gate on single cells to exclude doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).[10]

Visualizing ATR Signaling and its Role in Cancer

ATR Signaling Pathway

Caption: The ATR signaling pathway is initiated by DNA damage, leading to the activation of downstream effectors that regulate critical cellular processes.

Experimental Workflow for Studying ATR Inhibition

Caption: A typical experimental workflow to investigate the effects of ATR inhibition on cancer cells involves treatment followed by a series of downstream assays.

ATR Signaling and Cancer Progression: A Logical Relationship

Caption: The logical relationship between cancer cell characteristics, the ATR signaling response, and the progression of cancer.

Conclusion

The ATR signaling pathway is a cornerstone of the DNA damage response and a critical survival mechanism for cancer cells grappling with high levels of replication stress and other genomic insults. This heightened dependency, often described as a "non-oncogene addiction," provides a clear rationale for targeting ATR in cancer therapy. The development of potent and selective ATR inhibitors has opened up new avenues for treating a wide range of malignancies, both as monotherapy in cancers with specific DDR defects and in combination with DNA-damaging agents to enhance their efficacy. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to further explore and exploit the therapeutic potential of targeting ATR signaling in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Expression of ATR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb (#2348) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

Preliminary Studies on ATR Inhibition in Pancreatic Cancer Cells: A Technical Overview

Disclaimer: As of November 2025, publicly available research specifically detailing the compound "Atr-IN-4" in the context of pancreatic cancer is not available. This technical guide therefore provides a comprehensive overview of the principles and findings from preliminary studies on other potent and selective ATR inhibitors, such as VE-821, BAY 1895344, AZ20, and AZD6738, in pancreatic cancer cells. These compounds serve as illustrative examples of the therapeutic potential and mechanism of action of ATR inhibition in this malignancy.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies.[1][2] A key factor contributing to this resistance is the proficient DNA damage response (DDR) machinery in cancer cells, which counteracts the cytotoxic effects of chemotherapy and radiotherapy.[3][4] Ataxia telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DDR, particularly in response to replication stress, a common feature of cancer cells.[3][4][5] This has positioned ATR as a promising therapeutic target to sensitize pancreatic cancer cells to DNA-damaging agents.[3][4] This guide summarizes key preclinical findings, experimental protocols, and the underlying signaling pathways associated with ATR inhibition in pancreatic cancer.

Quantitative Data on the Effects of ATR Inhibitors

The following tables summarize the quantitative effects of various ATR inhibitors on pancreatic cancer cell lines, often in combination with standard-of-care chemotherapeutic agents like gemcitabine or radiation.

Table 1: Synergistic Effects of ATR Inhibitors with Gemcitabine

| ATR Inhibitor | Pancreatic Cancer Cell Line(s) | Combination Effect | Key Findings | Reference |

| AZD6738 | KPC (KrasG12D; Trp53R172H; Pdx-Cre) | Synergistic | Abrogated survival at concentrations where single agents had minor effects. | [5] |

| Elimusertib | 13 PDAC cell lines | Synergistic | Showed synergy in 12 of 13 cell lines, with >10-fold improved EC50 values in most. | [6] |

| AZ20 | 5 pancreatic cancer cell lines | Synergistic | Enhanced GEM-induced cell death. | [4] |

Table 2: Impact of ATR Inhibition on Cell Cycle and DNA Damage

| ATR Inhibitor | Pancreatic Cancer Cell Line(s) | Experimental Condition | Effect on Cell Cycle | Effect on DNA Damage | Reference |

| VE-821 | Not specified | With radiation | Disruption of damage-induced G2/M arrest | Increased persistence of γH2AX and 53BP1 foci; inhibition of Rad51 foci | [3] |

| BAY 1895344 | CFPAC-1, Capan-2 (Oxaliplatin-resistant) | With oxaliplatin | Mitotic catastrophe | Augmented oxaliplatin-induced DNA damage | [7][8] |

| ATRi | PANC1 | With protons or X-rays | Inhibition of G2 blockage | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments commonly used to assess the efficacy of ATR inhibitors.

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

Protocol:

-

Cell Preparation:

-

Culture pancreatic cancer cells to the desired confluency and treat with the ATR inhibitor and/or other agents as per the experimental design.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of a fluorescently labeled Annexin V conjugate.

-

Add 10 µL of a PI solution (e.g., 100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]

-

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation and Fixation:

-

Harvest cells as described in the apoptosis assay protocol.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry. The resulting histogram of DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATR inhibitors and a general workflow for their preclinical evaluation.

ATR-Mediated DNA Damage Response Pathway

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow for Evaluating ATR Inhibitors

Caption: General experimental workflow for preclinical assessment of ATR inhibitors.

Conclusion

The preliminary studies on ATR inhibitors like VE-821, BAY 1895344, AZ20, and AZD6738 collectively provide a strong rationale for targeting the ATR pathway in pancreatic cancer.[3][4][5][7] By abrogating critical cell cycle checkpoints and inhibiting DNA repair, these inhibitors sensitize pancreatic cancer cells to the cytotoxic effects of standard chemotherapies and radiation.[3] The synergistic effects observed in various preclinical models underscore the potential of this therapeutic strategy to overcome the intrinsic resistance of pancreatic tumors. Further investigation, including the identification and evaluation of novel ATR inhibitors like the conceptual "this compound," is warranted to translate these promising preclinical findings into effective clinical treatments for patients with pancreatic cancer.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Targeted Therapies in Pancreatic Cancer: A New Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. ATR inhibition promotes synergistic antitumor effect in platinum-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openworks.mdanderson.org [openworks.mdanderson.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The ATR Inhibitor VE-821: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. Cancer cells, often characterized by elevated levels of replication stress due to oncogene activation and defects in other DDR pathways, exhibit a heightened dependence on ATR for survival. This dependency has positioned ATR as a promising therapeutic target in oncology. VE-821 is a potent and selective ATP-competitive inhibitor of ATR kinase.[1][2] This technical guide provides an in-depth overview of the basic research applications of VE-821, focusing on its mechanism of action, its utility in sensitizing cancer cells to DNA-damaging agents, and its synergistic effects with other targeted therapies. Detailed experimental protocols and quantitative data are presented to facilitate the integration of VE-821 into preclinical research settings.

Mechanism of Action of VE-821

VE-821 is a potent and highly selective inhibitor of ATR kinase with a Ki (inhibition constant) of 13 nM and an IC50 (half-maximal inhibitory concentration) of 26 nM in cell-free assays.[1] It exhibits minimal cross-reactivity against other related PIKK family kinases such as ATM, DNA-PK, and mTOR.[1][2] The primary mechanism of action of VE-821 is the competitive inhibition of ATP binding to the ATR kinase domain, which in turn abrogates the downstream signaling cascade that is crucial for the cellular response to DNA damage and replication stress.

Upon activation by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a key effector.[3] Phosphorylation of Chk1 at Serine 345 (p-Chk1 S345) initiates a signaling cascade that leads to cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[3][4] This pause in the cell cycle allows time for DNA repair and prevents the propagation of damaged DNA.

VE-821 effectively inhibits the phosphorylation of Chk1, thereby preventing the activation of these critical cell cycle checkpoints.[4][5][6] As a result, cells treated with VE-821 in the presence of DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA. This phenomenon, known as mitotic catastrophe, ultimately results in apoptosis.[3] Furthermore, ATR inhibition by VE-821 has been shown to impair homologous recombination repair (HRR), a major pathway for the repair of DNA double-strand breaks (DSBs), as evidenced by a reduction in the formation of RAD51 foci.[5][7]

Applications in Basic Research

Sensitization of Cancer Cells to Chemotherapy

A primary application of VE-821 in basic research is its ability to sensitize a wide range of cancer cell lines to various chemotherapeutic agents that induce DNA damage. This chemosensitization effect has been observed in pancreatic, gastric, colon, and neuroblastoma cancer models, among others.[3][5][7]

-

With Gemcitabine: VE-821 enhances the cytotoxicity of the nucleoside analog gemcitabine in pancreatic cancer cells.[5]

-

With Cisplatin: In gastric cancer cells, VE-821 reverses resistance to cisplatin by inhibiting the DNA damage response.[3]

-

With Topoisomerase I Inhibitors: VE-821 shows marked synergy with topoisomerase I inhibitors such as irinotecan and camptothecin in colon cancer cells by abrogating the S-phase checkpoint.[4][6]

Radiosensitization of Cancer Cells

VE-821 has been demonstrated to be a potent radiosensitizer, increasing the efficacy of ionizing radiation (IR) in various cancer cell lines, including those of pancreatic and promyelocytic leukemia origin.[5][8] By inhibiting ATR, VE-821 prevents the IR-induced G2/M arrest, forcing cells with radiation-induced DNA damage to enter mitosis, which leads to increased cell death.[5][8] This effect is often accompanied by the persistence of DNA damage markers such as γH2AX and 53BP1 foci.[5]

Synergy with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The combination of VE-821 with PARP inhibitors, such as olaparib, has been shown to be highly synergistic in various cancer cell lines, including high-risk neuroblastoma.[7][9] The rationale for this synergy lies in the concept of "synthetic lethality." PARP inhibitors lead to the accumulation of single-strand breaks that are converted to double-strand breaks during replication. In HR-proficient cells, these are repaired. However, the addition of an ATR inhibitor like VE-821 impairs the HRR pathway, leading to an accumulation of lethal DNA damage.[7]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of VE-821.

Table 1: IC50 Values of VE-821 in Cancer Cell Lines

| Cell Line | Cancer Type | VE-821 IC50 (μM) | Reference |

| AGS | Gastric Cancer | 13.7 (72h) | [3] |

| MKN-45 | Gastric Cancer | 11.3 (72h) | [3] |

Table 2: Chemosensitization Effect of VE-821

| Cell Line | Chemotherapeutic Agent | VE-821 Concentration (μM) | Fold Reduction in Chemotherapy IC50 | Reference |

| HCT-116 | SN38 (Irinotecan) | Not specified (nontoxic) | 1.4 - 3 | [10] |

| LoVo | SN38 (Irinotecan) | Not specified (nontoxic) | 1.4 - 3 | [10] |

| HT-29 | SN38 (Irinotecan) | Not specified (nontoxic) | 1.4 - 3 | [10] |

| HCT-116 | SN38 (with ABT-888) | Not specified (nontoxic) | 4.5 - 27 | [10] |

Table 3: Effect of VE-821 on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| HT29 | Camptothecin + VE-821 | Increased Apoptosis | 4.5% to 26% (Annexin V positive) | [6] |

| HT29 | LMP-400 + VE-821 | Increased Apoptosis | 16.6% to 28.7% (Annexin V positive) | [6] |

| HL-60 | 3 Gy IR + VE-821 (10 μM) | Abrogation of G2 arrest | Reduced G2 phase to non-irradiated levels | [8] |

| Pancreatic (PSN-1, MiaPaCa-2) | 6 Gy IR + VE-821 (1 µM) | Inhibition of G2/M arrest | Reduced and delayed G2/M accumulation | [5] |

Experimental Protocols

Cell Viability Assay (CCK-8/MTS)

This protocol is adapted for assessing the cytotoxic effects of VE-821 alone or in combination with other agents.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Drug Treatment:

-

For single-agent VE-821 treatment, add varying concentrations of VE-821 to the wells.

-

For combination studies, pre-treat cells with VE-821 (e.g., 1 µM for 1-24 hours) before adding the chemotherapeutic agent or before irradiation.

-

-

Incubation: Incubate the cells for the desired period (e.g., 48-96 hours).

-

Viability Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values of treated cells to that of untreated control cells to determine the percentage of cell viability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR Inhibition Potentiates PARP Inhibitor Cytotoxicity in High Risk Neuroblastoma Cell Lines by Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous inhibition of ATR and PARP sensitizes colon cancer cell lines to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Target of Atr-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Target: ATR Kinase

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[2][3][4][5] ATR is activated in response to a broad range of DNA damage and replication stress, particularly at sites of single-stranded DNA (ssDNA).[2][4][6]

Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream target being the checkpoint kinase 1 (Chk1).[2][5] This phosphorylation event initiates a signaling cascade that orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[2][3][5] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to intrinsic replication stress.[3]

Quantitative Data

The potency and cellular activity of this compound have been characterized in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Human Prostate Cancer | 130.9 |

| NCI-H460 | Human Lung Cancer | 41.33 |

| Table 1: Cellular Activity of this compound in Cancer Cell Lines.[1] |

Note: Comprehensive kinase selectivity data for this compound against a wide panel of kinases is not publicly available. The following table presents representative selectivity data for another potent and selective ATR inhibitor, M4344, to illustrate the typical selectivity profile of this class of compounds. M4344 demonstrates high selectivity for ATR with minimal off-target activity against a large panel of other protein kinases.[7][8]

| Kinase | Inhibition (Ki, pM) | Selectivity Fold vs. ATR |

| ATR | < 150 | 1 |

| 308 out of 312 other kinases | > 15,000 | > 100 |

| Table 2: Representative Kinase Selectivity Profile of a Potent ATR Inhibitor (M4344).[7][8] |

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of ATR kinase. The following diagram illustrates the canonical ATR signaling pathway and the point of intervention by an ATR inhibitor like this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Combined Use of ATR Inhibitors and Cisplatin

Disclaimer: These application notes and protocols are based on preclinical research with well-characterized ATR inhibitors such as VE-821, berzosertib (M6620), and ceralasertib (AZD6738). As of the latest literature review, no specific studies have been published on the combination of ATR-IN-4 with cisplatin. Therefore, the following information should be adapted and optimized for this compound based on its specific properties and further independent research.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and bladder cancers.[1][2][3] Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[1] However, the efficacy of cisplatin is often limited by both intrinsic and acquired resistance, frequently mediated by the cell's robust DNA Damage Response (DDR) network.

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR, playing a pivotal role in sensing and responding to single-stranded DNA (ssDNA) and replication stress, which are consequences of cisplatin-induced DNA damage.[4][5][6] Upon activation, ATR orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, thereby allowing cancer cells to survive cisplatin treatment.[4][6]

Inhibiting ATR in combination with cisplatin represents a promising "synthetic lethality" approach. By blocking the ATR-mediated repair of cisplatin-induced DNA damage, cancer cells are pushed beyond a tolerable threshold of genomic instability, leading to replication catastrophe, mitotic failure, and enhanced cell death.[7][8] Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when combining ATR inhibitors with cisplatin in various cancer models.[7][9][10][11]

Signaling Pathways and Mechanism of Synergy

Cisplatin treatment leads to the formation of DNA crosslinks, which stall DNA replication forks and generate regions of ssDNA. These ssDNA regions are coated by Replication Protein A (RPA), which in turn recruits the ATR-ATRIP complex. This initiates a signaling cascade, primarily through the phosphorylation and activation of CHK1. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest (predominantly at the G2/M checkpoint), prevent further DNA replication, and facilitate DNA repair.

The addition of an ATR inhibitor blocks this entire pathway. In the presence of an ATR inhibitor, cisplatin-induced DNA damage goes unrepaired, leading to the collapse of replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through apoptosis or mitotic catastrophe. The diagram below illustrates this synergistic interaction.

Experimental Protocols

The following protocols provide a general framework for investigating the combination of an ATR inhibitor and cisplatin in both in vitro and in vivo settings.

In Vitro Protocols

1. Cell Lines and Culture:

-

Select a panel of cancer cell lines relevant to the research question (e.g., lung, ovarian, bladder cancer).

-

Include cell lines with known DDR gene mutations (e.g., ATM-deficient) to explore synthetic lethality.

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Reagents:

-

ATR Inhibitor (e.g., this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -80°C.

-

Cisplatin: Prepare a stock solution (e.g., 1-10 mM) in 0.9% NaCl solution or water and store protected from light.

3. Cell Viability Assay (e.g., CCK-8 or AlamarBlue):

-

Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with a matrix of increasing concentrations of the ATR inhibitor and cisplatin, both alone and in combination. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).[7]

-

Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

-

Measure absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine IC50 values for each agent and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1 indicates synergy).[8]

4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the ATR inhibitor, cisplatin, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values).

-

Incubate for a relevant time period (e.g., 48-72 hours).

-

Harvest both adherent and floating cells.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[9]

5. Western Blot Analysis:

-